Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate
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Overview
Description
Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound that belongs to the class of triazoloazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to an azepine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable azepine derivative with a triazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Studied for its anticancer properties.
Indole Derivatives: Possess diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate stands out due to its unique triazoloazepine structure, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
methyl 3-propan-2-yl-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-8(2)11-10-5-4-9(12(16)17-3)6-7-15(10)14-13-11/h8-9H,4-7H2,1-3H3 |
InChI Key |
GNBDDZNIHKSQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCC(CCN2N=N1)C(=O)OC |
Origin of Product |
United States |
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